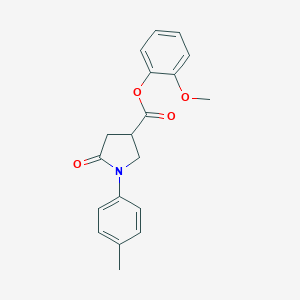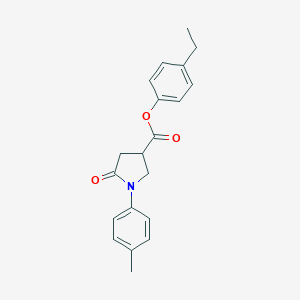![molecular formula C19H15Cl2NO6 B337857 4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B337857.png)
4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid is a complex organic compound characterized by the presence of dichlorophenyl and oxoethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dichlorophenyl Intermediate: This involves the reaction of 2,4-dichlorophenyl with appropriate reagents to introduce the oxoethoxy group.
Coupling with Aniline Derivative: The intermediate is then coupled with an aniline derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow microreactor systems can be employed to enhance reaction efficiency and control (e.g., nitration processes) .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dichlorophenyl)-2-oxoethoxy derivatives: Share structural similarities and may exhibit similar chemical properties.
Aniline derivatives: Compounds with aniline moieties that may have comparable reactivity.
Uniqueness
The uniqueness of 4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H15Cl2NO6 |
|---|---|
Poids moléculaire |
424.2 g/mol |
Nom IUPAC |
4-[4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonylanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H15Cl2NO6/c20-12-3-6-14(15(21)9-12)16(23)10-28-19(27)11-1-4-13(5-2-11)22-17(24)7-8-18(25)26/h1-6,9H,7-8,10H2,(H,22,24)(H,25,26) |
Clé InChI |
RSCBRZOSWLAOJD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)CCC(=O)O |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-2-phenylethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337779.png)











![2-Chlorobenzyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337798.png)
